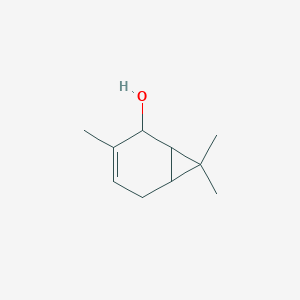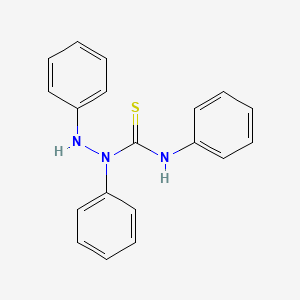
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one can be achieved through several methods. One common approach involves the reaction of thiourea with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one has several scientific research applications:
作用机制
The mechanism of action of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound’s sulfur and oxygen atoms also play a role in its reactivity and interactions with molecular targets .
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-2-methylthiazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
5-(Chloromethyl)furfural: Contains a furan ring instead of an oxathiolan ring
Uniqueness
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is unique due to its oxathiolan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of sulfur and oxygen atoms in the ring makes it a versatile compound for various applications .
属性
CAS 编号 |
96242-88-5 |
|---|---|
分子式 |
C5H9ClO2S |
分子量 |
168.64 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C5H9ClO2S/c1-4-8-5(2-6)3-9(4)7/h4-5H,2-3H2,1H3 |
InChI 键 |
HYOVPQYZUVXCHI-UHFFFAOYSA-N |
规范 SMILES |
CC1OC(CS1=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
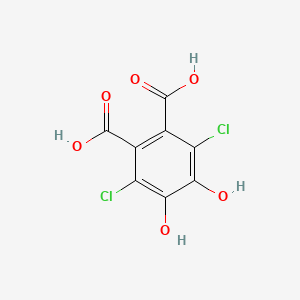
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)
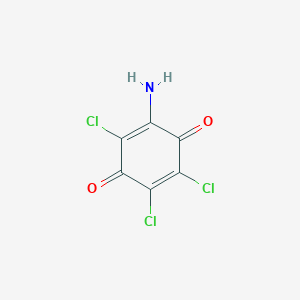

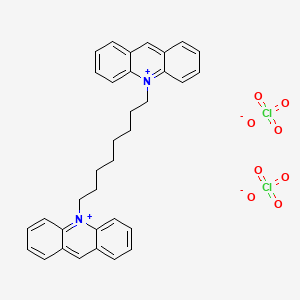
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
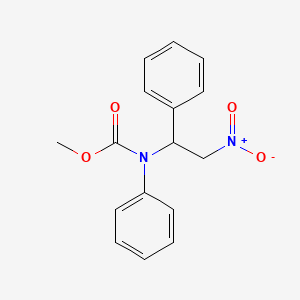
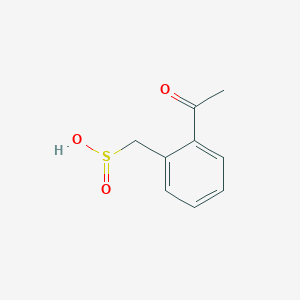
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
